molecular formula C11H11FO B188441 6-Fluoro-2,2-dimethylindan-1-one CAS No. 198341-10-5

6-Fluoro-2,2-dimethylindan-1-one

Cat. No. B188441
M. Wt: 178.2 g/mol
InChI Key: HWHGVPNRNDDACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,2-dimethylindan-1-one, also known as 6-FDI, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. 6-FDI belongs to the class of indanone derivatives, which have been investigated for their pharmacological properties such as anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism Of Action

The mechanism of action of 6-Fluoro-2,2-dimethylindan-1-one is not fully understood, but it has been proposed that it acts through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory cytokines. Additionally, 6-Fluoro-2,2-dimethylindan-1-one has been shown to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant effects.

Biochemical And Physiological Effects

6-Fluoro-2,2-dimethylindan-1-one has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that 6-Fluoro-2,2-dimethylindan-1-one can reduce inflammation, pain, and seizures in animals. Additionally, 6-Fluoro-2,2-dimethylindan-1-one has been shown to have a low toxicity profile, indicating that it may be a safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-Fluoro-2,2-dimethylindan-1-one is its high purity and yield in the synthesis process, which allows for consistent and reproducible results in lab experiments. Additionally, 6-Fluoro-2,2-dimethylindan-1-one has a low toxicity profile, making it a safer alternative to other anti-inflammatory and analgesic drugs. However, one of the limitations of 6-Fluoro-2,2-dimethylindan-1-one is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the investigation of 6-Fluoro-2,2-dimethylindan-1-one. One potential direction is the investigation of its efficacy in human clinical trials for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 6-Fluoro-2,2-dimethylindan-1-one and its potential interactions with other drugs. Furthermore, the synthesis of new derivatives of 6-Fluoro-2,2-dimethylindan-1-one may lead to the development of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 6-Fluoro-2,2-dimethylindan-1-one involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-fluorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields 6-Fluoro-2,2-dimethylindan-1-one in high purity and yield. This method has been reported in several scientific publications and has been validated by multiple research groups.

Scientific Research Applications

6-Fluoro-2,2-dimethylindan-1-one has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications of 6-Fluoro-2,2-dimethylindan-1-one is its anti-inflammatory effect. Studies have shown that 6-Fluoro-2,2-dimethylindan-1-one can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, 6-Fluoro-2,2-dimethylindan-1-one has been investigated for its analgesic and anticonvulsant effects.

properties

CAS RN

198341-10-5

Product Name

6-Fluoro-2,2-dimethylindan-1-one

Molecular Formula

C11H11FO

Molecular Weight

178.2 g/mol

IUPAC Name

6-fluoro-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C11H11FO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3

InChI Key

HWHGVPNRNDDACB-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1=O)C=C(C=C2)F)C

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)F)C

synonyms

2,3-DIHYDRO-2,2-DIMETHYL-6-FLUORO-1H-INDEN-1-ONE

Origin of Product

United States

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